molecular formula C9H15F7O4Si B137839 3-(Heptafluoroisopropoxy)propyltrimethoxysilane CAS No. 19116-61-1

3-(Heptafluoroisopropoxy)propyltrimethoxysilane

Cat. No.: B137839
CAS No.: 19116-61-1
M. Wt: 348.29 g/mol
InChI Key: TVBHYYFJOKDTPF-UHFFFAOYSA-N
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Description

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is an organosilicon compound with the chemical formula C9H15F7O4Si. It is a colorless liquid that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in various industries, including electronics, optics, and materials science, due to its unique chemical properties .

Preparation Methods

The synthesis of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane typically involves the reaction of a silicon-containing compound with heptafluoroisopropanol. One common method includes the following steps:

Chemical Reactions Analysis

3-(Heptafluoroisopropoxy)propyltrimethoxysilane undergoes various chemical reactions, including:

Scientific Research Applications

3-(Heptafluoroisopropoxy)propyltrimethoxysilane has numerous applications in scientific research and industry:

Comparison with Similar Compounds

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is unique due to its heptafluoroisopropoxy group, which imparts distinct chemical properties compared to other organosilicon compounds. Similar compounds include:

Properties

IUPAC Name

3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl-trimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F7O4Si/c1-17-21(18-2,19-3)6-4-5-20-7(10,8(11,12)13)9(14,15)16/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBHYYFJOKDTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F7O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405743
Record name 3-(Heptafluoroisopropoxy)propyltrimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19116-61-1
Record name 3-(Heptafluoroisopropoxy)propyltrimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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